![molecular formula C12H7ClF2O B6381080 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% CAS No. 1261891-90-0](/img/structure/B6381080.png)
2-Chloro-5-(3,4-difluorophenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(3,4-difluorophenyl)phenol, 95% (2C5DFPP) is a synthetic phenol with a wide range of applications in scientific research. This chemical compound has been used for a variety of purposes, ranging from drug synthesis to biochemistry and physiological studies.
Scientific Research Applications
2-Chloro-5-(3,4-difluorophenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiological studies. 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is a useful intermediate for the synthesis of a variety of drugs, including antimicrobial agents, anti-inflammatory agents, and antifungal agents. It is also used in the synthesis of a variety of other compounds, such as dyes, pigments, and surfactants.
Mechanism of Action
2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting the activity of these enzymes, 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% reduces the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
2-Chloro-5-(3,4-difluorophenyl)phenol, 95% has been shown to reduce inflammation and fever in animal models. It has also been shown to reduce pain and swelling in humans. In addition, 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The primary advantage of using 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is a potent inhibitor of COX enzymes and has a wide range of applications in scientific research. However, 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is not suitable for use in humans due to its potential toxicity.
Future Directions
There are a number of potential future directions for 2-Chloro-5-(3,4-difluorophenyl)phenol, 95%. These include further investigation into its potential as an antimicrobial and antiviral agent, as well as its potential to be used as an anti-inflammatory agent. Additionally, further research into the mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% and its potential applications in drug synthesis is needed. Additionally, further research into the biochemical and physiological effects of 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is needed in order to better understand its potential therapeutic applications. Finally, further research into the potential toxicity of 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is needed in order to ensure its safe use in laboratory experiments.
Synthesis Methods
2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is synthesized from the reaction of 2-chloro-5-fluorophenol with 3,4-difluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then purified by recrystallization.
properties
IUPAC Name |
2-chloro-5-(3,4-difluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-3-1-8(6-12(9)16)7-2-4-10(14)11(15)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVMQDQWCZPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685930 |
Source
|
Record name | 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4-difluorophenyl)phenol | |
CAS RN |
1261891-90-0 |
Source
|
Record name | 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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